

Summary of Conteltinib Adverse Events

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Compound Focus: Conteltinib

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The table below quantifies the most common **treatment-related adverse events (TRAEs)** observed in a Phase 1 clinical trial involving 64 patients with ALK-positive non-small cell lung cancer (NSCLC) [1] [2].

Adverse Event	Incidence (Number of Patients)	Incidence (Percentage of Patients)	Notes
Diarrhea	46	71.9%	Most common TRAE [1] [2].
Elevated Serum Creatinine	29	45.3%	Indicates potential impact on renal function [1] [2].
Elevated Aspartate Aminotransferase (AST)	25	39.1%	Indicates potential liver toxicity [1] [2].
Nausea	24	37.5%	[1] [2]
Any TRAE	58	90.6%	Majority of patients experienced at least one TRAE [1] [2].
Grade \geq 3 TRAE	9	14.1%	Indicates severe or medically significant events [1] [2].

Safety Monitoring & Dose-Limiting Toxicity (DLT) Protocol

For researchers designing experiments and monitoring plans, the following criteria and methodologies are critical.

- **Safety Assessments:** The safety of **Conteltinib** was assessed in all patients who received at least one dose (**Safety Set**). Evaluations were based on the **National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 4.03**, laboratory tests (including hematology and clinical chemistry), vital signs, ECG, and other clinical observations [3].
- **Attribution:** Adverse events were judged to be treatment-related or not by the investigators [3].

Dose-Limiting Toxicity (DLT) Criteria DLTs were defined as specific adverse events occurring in the **first cycle of treatment (28 days)** that were attributed to **Conteltinib**. The criteria included [3]:

- **Hematologic Toxicity:**
 - Grade 4 neutropenia lasting ≥ 7 days
 - Febrile neutropenia
 - Grade 3 thrombocytopenia
- **Non-Hematologic Toxicity:**
 - Grade 3 non-hematologic toxicity
 - Grade 3 nausea, vomiting, or diarrhea for ≥ 3 days
 - Grade 4 nausea, vomiting, or diarrhea of any duration
- **Treatment Interruption:**
 - Any **Conteltinib**-related toxicity resulting in treatment delay > 2 weeks or discontinuation of treatment at the assigned dose level.

The **Maximum Tolerated Dose (MTD)** was defined as the dose closest to but not higher than a 33% probability of a DLT [3]. In this study, the MTD was not reached, and one DLT event was reported at the 600 mg QD dose level [1].

Mechanism of Action & Safety Considerations

Conteltinib is a potent second-generation ALK tyrosine kinase inhibitor. Preclinical data indicates it is about 10-fold more potent than crizotinib against ALK and can inhibit various crizotinib-resistant mutations [1].

- **Dual Inhibitor Activity:** In addition to ALK, **Conteltinib** also inhibits **Focal Adhesion Kinase (FAK)** and **Pyk2**, although less potently [1] [4] [5]. This multi-targeted activity is an important consideration when interpreting experimental outcomes related to cell adhesion, migration, and proliferation.
- **Recommended Phase 2 Dose:** The study determined the recommended Phase 2 dose to be **600 mg once daily (QD)** for ALK TKI-naïve patients and **300 mg twice daily (BID)** for patients who had previously received crizotinib [1] [2].

Safety Assessment Workflow

The diagram below illustrates the safety monitoring workflow from the clinical study, which can serve as a reference for structuring experimental observations.

Key Takeaways for Researchers

- The adverse event profile of **Conteltinib** is **manageable**, with gastrointestinal events and laboratory abnormalities being most common [1] [2].
- Close monitoring of **liver function (AST)** and **renal function (serum creatinine)** is essential during experimental and clinical use [1] [2].
- The established DLT criteria and safety assessment protocol provide a robust framework for defining toxicity limits in research settings [3].

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References

1. Conteltinib (CT-707) in patients with advanced ALK-positive ... [pmc.ncbi.nlm.nih.gov]
2. Conteltinib (CT-707) in patients with advanced ALK- ... [pubmed.ncbi.nlm.nih.gov]
3. Safety assessments [bio-protocol.org]
4. Recent advances in focal adhesion kinase (FAK)-targeting ... [pmc.ncbi.nlm.nih.gov]

5. Recent advances in focal adhesion kinase (FAK)-targeting ... [pubs.rsc.org]

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